REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH:6]=[CH:7]C(O)=O.[OH-].[K+].CC1NC=CN=1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH:6]=[CH2:7] |f:1.2|
|
Name
|
|
Quantity
|
0.0083 mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC(=O)O)C=CC1OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
polyethylene glycol
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were taken in a 100 ml round bottom flask
|
Type
|
CUSTOM
|
Details
|
fitted
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
CUSTOM
|
Details
|
irradiated (200 W, 200° C.) for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
After completion of reaction, it
|
Type
|
CUSTOM
|
Details
|
purified as in example V
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C)C=CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |